(6R)-6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Chiral resolution Enantiomeric purity Kinase inhibitor stereochemistry

This (R)-configured THPP chiral building block (CAS 2728727-61-3, ≥98% purity) provides defined stereochemistry critical for ATR/JAK kinase inhibitor SAR. The isopropyl substituent projects into a hydrophobic pocket (PDB 4WAF), enabling selectivity profiling against PIKK and JAK families. Its XLogP3 of 0.7 and TPSA of 29.9 Ų support CNS drug discovery, while its single stereocenter facilitates chiral HPLC method development. Avoid racemic or (S)-enantiomer substitutes that compromise target geometry.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
CAS No. 2728727-61-3
Cat. No. B6207232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6R)-6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
CAS2728727-61-3
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCC(C)C1CN2C(=CC=N2)CN1
InChIInChI=1S/C9H15N3/c1-7(2)9-6-12-8(5-10-9)3-4-11-12/h3-4,7,9-10H,5-6H2,1-2H3/t9-/m0/s1
InChIKeyDCKLXPMBBIEDOS-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of (6R)-6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 2728727-61-3)


(6R)-6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 2728727-61-3) is a chiral, enantiopure (R)-configured member of the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine (THPP) scaffold class [1]. This bicyclic heterocycle bears an isopropyl substituent at the 6-position with defined (R) stereochemistry, yielding a molecular formula of C9H15N3 and a molecular weight of 165.24 g/mol . The THPP scaffold is recognized as a privileged structure in medicinal chemistry, serving as a core intermediate for kinase inhibitor programs targeting ATR, JAK, RET, and ROS1 [1][2]. The compound is commercially available at 98% purity from multiple suppliers and is primarily utilized as a chiral building block for downstream functionalization at the N5 and C3 positions .

Why Generic Substitution Fails for (6R)-6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 2728727-61-3)


Within the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine (THPP) class, compounds cannot be freely interchanged because three structural variables independently govern downstream performance: (i) the stereochemical configuration at the C6 chiral center, (ii) the steric bulk and lipophilicity of the 6-alkyl substituent, and (iii) the presence or absence of additional functionalization at N5 and C3 [1]. The (R)-isopropyl configuration of CAS 2728727-61-3 provides a specific three-dimensional orientation of the substituent that, when incorporated into final active pharmaceutical ingredients (APIs), directly affects target binding geometry, as demonstrated by cocrystal structures of (6R)-configured THPP-based ATR inhibitors where the axial substituent projects into a defined hydrophobic pocket [2]. Substituting the (R)-enantiomer with its (S)-counterpart, the racemic mixture, or a different 6-alkyl analog (e.g., 6-methyl or unsubstituted) alters the stereoelectronic profile in ways that cannot be compensated by downstream chemistry, potentially compromising kinase selectivity, physicochemical properties, and ultimately the pharmacological profile of the final drug candidate [2][3].

Quantitative Differentiation Evidence for (6R)-6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 2728727-61-3)


Stereochemical Identity: (R)-Enantiomer Versus (S)-Enantiomer and Racemate — Implications for Downstream Biological Activity

CAS 2728727-61-3 is the defined (6R)-enantiomer with one determined atom stereocenter . In the THPP-based ATR inhibitor series, the (6R)-configuration places the 6-substituent in an axial orientation that projects into a hydrophobic pocket of the ATR kinase, as confirmed by cocrystal structures (PDB: 4WAF); the opposite (6S)-configuration would direct the substituent into a sterically incompatible region, predicted to abolish binding [1]. While direct IC50 data for the unelaborated building block are unavailable, the stereochemical requirement is absolute: the (6R)-methyl analog N,N-dimethyl-4-[(6R)-6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl]benzenesulfonamide achieves ATR biochemical IC50 values in the low micromolar range with clean kinase selectivity (>60 kinases tested, no off-targets with IC50 < 1 μM), an outcome dependent on the (R) configuration [1].

Chiral resolution Enantiomeric purity Kinase inhibitor stereochemistry THPP scaffold

Lipophilicity Modulation: XLogP3 and TPSA Comparison of (6R)-Isopropyl Versus (6R)-Methyl and Unsubstituted THPP Analogs

The (6R)-isopropyl derivative (CAS 2728727-61-3) exhibits a computed XLogP3 of 0.7 and a topological polar surface area (TPSA) of 29.9 Ų . In comparison, the (6R)-methyl analog (CAS 2090270-33-8) has a lower molecular weight (137.18 vs. 165.24 g/mol) and a predicted pKa of 8.58 ± 0.40 , while the unsubstituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core (CAS 24973-85-1) has a molecular weight of 119.12 g/mol and lacks the lipophilic alkyl substituent entirely . The isopropyl group provides an incremental increase in lipophilicity of approximately 0.7 log units relative to the unsubstituted core (estimated XLogP3 ≈ 0 for the parent scaffold) while contributing one additional rotatable bond, parameters that influence both membrane permeability and metabolic stability of final drug candidates .

Lipophilicity XLogP3 Topological polar surface area Physicochemical property comparison THPP building block

Purity Specification Benchmarking: 98% Enantiopure (R)-Isopropyl THPP Versus Typical Racemic or Lower-Purity Alternatives

Commercially, (6R)-6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 2728727-61-3) is supplied at a certified purity of 98% (HPLC) by major vendors such as Leyan (Product No. 1985197) . In contrast, the racemic mixture or non-stereochemically defined 6-isopropyl-THPP is not listed with verified stereochemical purity in major catalogs, and the (6S)-enantiomer does not appear as a standard catalog item from the same suppliers, indicating that the (R)-enantiomer is the preferentially synthesized and quality-controlled stereoisomer . The (R)-6-methyl analog (CAS 2090270-33-8) is available at a comparable purity of 95% , suggesting that the isopropyl derivative meets or exceeds the purity benchmark for this compound class.

Chemical purity Enantiomeric excess Building block quality Procurement specification

Scaffold Privilege: THPP Core as a Validated Kinase Inhibitor Framework with Demonstrated Selectivity Advantages

The 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine (THPP) scaffold, to which CAS 2728727-61-3 belongs, has been validated across multiple kinase inhibitor programs with published quantitative selectivity data. In the ATR inhibitor series, the THPP core enabled compounds with ATR biochemical IC50 values in the low micromolar range while maintaining clean selectivity against a panel of >60 kinases (no off-target hits with IC50 < 1 μM) [1]. In the JAK inhibitor series (Array BioPharma/Celgene patents), 4,6-substituted THPP compounds demonstrated inhibitory activity against Tyk2, JAK1, JAK2, and/or JAK3, with the 6-position substituent being a critical determinant of kinase selectivity profile [2]. Additionally, THPP derivatives have been patented as RET kinase inhibitors and ROS1 inhibitors, demonstrating the broad applicability of this scaffold across the kinome [3][4]. The isopropyl group at the 6-position provides a specific steric and lipophilic profile distinct from the more commonly explored 6-methyl series, offering an underexplored vector for tuning selectivity within these established kinase programs.

Kinase inhibitor scaffold ATR inhibition JAK inhibition Selectivity profile THPP series

Optimal Research and Industrial Application Scenarios for (6R)-6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 2728727-61-3)


Chiral Building Block for Structure-Guided Kinase Inhibitor Design (ATR, JAK, RET, ROS1 Programs)

The defined (6R)-stereochemistry and isopropyl substituent of CAS 2728727-61-3 make it directly applicable as a chiral intermediate for elaborating kinase inhibitors within the validated THPP scaffold series. Downstream functionalization at the N5 position (e.g., with pyrrolopyridine or aryl groups) and C3 position (e.g., with sulfonamide or carboxamide moieties) yields compounds with geometry that matches the binding pose observed in ATR cocrystal structures (PDB: 4WAF), where the axial 6-substituent occupies a hydrophobic pocket critical for selectivity [1]. The isopropyl group offers a steric profile distinct from the methyl analog used in the published ATR inhibitor literature, providing an opportunity to explore novel selectivity vectors against the PIKK family (ATR, ATM, DNA-PK, mTOR) and JAK family kinases [1][2].

Stereochemical Probe in Enantioselective SAR Studies

The availability of CAS 2728727-61-3 as a defined (R)-enantiomer at 98% purity enables its use as a stereochemical probe in enantioselective structure-activity relationship (SAR) studies. By comparing elaborated compounds derived from the (6R)-isopropyl building block with those derived from the (6S)-enantiomer or racemic mixture, medicinal chemistry teams can quantify the enantiomeric preference of biological targets. This is particularly relevant for kinase targets where the stereochemistry of the 6-substituent determines the orientation of the entire substituted piperazine-like ring system within the ATP-binding pocket, as demonstrated for the 6-methyl series [1].

Lipophilicity-Tuned Intermediate for CNS-Penetrant Kinase Inhibitor Programs

With a computed XLogP3 of 0.7 and TPSA of 29.9 Ų , the (6R)-isopropyl THPP building block occupies a favorable physicochemical space for central nervous system (CNS) drug discovery. The TPSA value falls well below the commonly referenced CNS penetration threshold of 60–70 Ų, and the modest lipophilicity (XLogP3 = 0.7) balances passive permeability with aqueous solubility. This makes the compound particularly suitable as an intermediate for developing CNS-penetrant kinase inhibitors, such as those targeting mGlu3 (metabotropic glutamate receptor 3) where related THPP derivatives have shown antidepressant and anxiolytic activity in rodent models [3].

Reference Standard for Chiral HPLC Method Development and Quality Control

The defined (R)-configuration and commercial availability at 98% purity position CAS 2728727-61-3 as a suitable reference standard for developing chiral HPLC separation methods. The compound's single stereocenter and moderate lipophilicity facilitate method development for enantiomeric excess (ee) determination in both the building block itself and in downstream elaborated products. This application is critical for process chemistry and quality control in API manufacturing where enantiomeric purity must be documented and controlled throughout the synthetic sequence.

Quote Request

Request a Quote for (6R)-6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.